molecular formula C19H21Cl2NO3 B5055257 1-adamantyl[(3,5-dichlorobenzoyl)amino]acetic acid

1-adamantyl[(3,5-dichlorobenzoyl)amino]acetic acid

Cat. No. B5055257
M. Wt: 382.3 g/mol
InChI Key: SVEPNBWJPFFLEZ-UHFFFAOYSA-N
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Description

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, the initial dehydroadamantane was synthesized by a reaction of 1,3-dibromoadamantane with lithium in THF at room temperature .


Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .


Chemical Reactions Analysis

Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The molecule is both rigid and virtually stress-free .

Future Directions

The future directions in the field of adamantane chemistry involve the development of novel methods for the preparation of unsaturated adamantane derivatives and the investigation of their chemical and catalytic transformations . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives is also being appraised .

properties

IUPAC Name

2-(1-adamantyl)-2-[(3,5-dichlorobenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2NO3/c20-14-4-13(5-15(21)6-14)17(23)22-16(18(24)25)19-7-10-1-11(8-19)3-12(2-10)9-19/h4-6,10-12,16H,1-3,7-9H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEPNBWJPFFLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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